Lipophilicity Advantage Over Non-alkoxylated Analog
The target compound exhibits substantially higher lipophilicity compared to the non-alkoxylated analog ethyl 4-bromo-3-hydroxybenzoate, driven by the C10 decyloxy chain. This is critical for amphiphilic self-assembly applications where a strong hydrophobic anchor is required .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.85 (calculated) |
| Comparator Or Baseline | Ethyl 4-bromo-3-hydroxybenzoate (CAS 33141-66-1): LogP ≈ 2.3–3.4 |
| Quantified Difference | ΔLogP ≈ 2.5–3.5 log units (approx. 300- to 3000-fold higher partition coefficient) |
| Conditions | Calculated LogP values from Chemsrc (target) and ChemicalBook / Molaid (comparator) |
Why This Matters
The >300-fold increase in predicted lipophilicity directly determines suitability as a hydrophobic monomer for amphiphilic dendrimer construction; the non-alkoxylated analog lacks sufficient hydrophobic character for nanocontainer formation.
